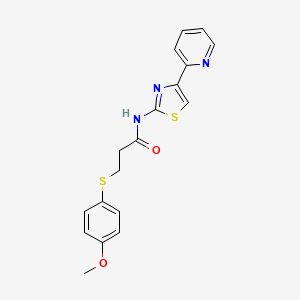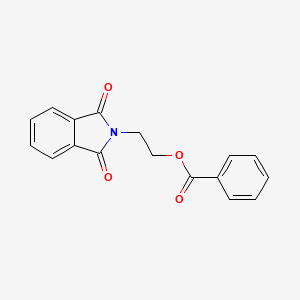
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a thiazole derivative that has been studied for its ability to inhibit specific enzymes and modulate certain physiological processes.
Scientific Research Applications
Antioxidant and Anticancer Activity
This compound has been explored for its antioxidant and anticancer activities. In a study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , showed significant antioxidant activity, surpassing even that of ascorbic acid in some cases. These derivatives also demonstrated notable anticancer properties against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthesis and Reactivity
The synthesis and chemical reactivity of related compounds have been extensively studied. For example, compounds formed via reactions with [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone and various nucleophiles showed potential for antiviral evaluations (Sayed & Ali, 2007). Another study focused on microwave-assisted synthesis of novel derivatives, highlighting efficient production methods and potential applications in various fields (Faty et al., 2011).
Corrosion Inhibition
Thiazole-based pyridine derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel. These studies provide insights into the compound's potential application in industrial corrosion protection (Chaitra et al., 2016).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of similar compounds. For instance, a cobalt(III) complex of a pyridinyl thiazole ligand with hydrazone moiety demonstrated effective antibacterial activity against various bacterial strains (Bera et al., 2017).
Antifungal Effectiveness
Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, which are structurally related to the compound , have shown promising antifungal effects against important types of fungi (Jafar et al., 2017).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-13-5-7-14(8-6-13)24-11-9-17(22)21-18-20-16(12-25-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFDLZDJHPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide](/img/structure/B2945695.png)
![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)


![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2945700.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2945701.png)

![Tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)
![2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2945711.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/no-structure.png)
![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)